CP-66713 was initially developed as part of a series of compounds aimed at exploring the pharmacological effects on adenosine receptors, which play critical roles in numerous physiological processes including cardiovascular function, neurotransmission, and immune response. The compound's chemical identity is denoted by the International Union of Pure and Applied Chemistry (IUPAC) name, which reflects its structural components, specifically highlighting its quinoxaline core.
The synthesis of CP-66713 involves several key steps:
CP-66713 possesses a complex molecular structure characterized by a quinoxaline backbone. The structural formula can be represented as follows:
CP-66713 participates in several chemical reactions relevant to its pharmacological activity:
CP-66713 acts primarily as an antagonist at adenosine A1 receptors. Its mechanism involves:
Studies have demonstrated that CP-66713 can facilitate depotentiation in long-term potentiation models, suggesting potential applications in cognitive enhancement or neuroprotection.
CP-66713 exhibits several notable physical and chemical properties:
The compound's log P value suggests moderate lipophilicity, which may influence its bioavailability and distribution within biological systems.
CP-66713 has garnered interest for several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2